2-(2-(2-Furyl)vinyl)pyridine
Description
2-(2-(2-Furyl)vinyl)pyridine is a heteroaromatic compound featuring a pyridine ring linked via a vinyl group to a furan moiety. The pyridine ring contributes basicity and π-electron deficiency, while the furan introduces electron-rich character due to its oxygen atom. This combination creates a conjugated system with unique electronic and optical properties, making it relevant in materials science, coordination chemistry, and organic electronics .
Properties
CAS No. |
19053-95-3 |
|---|---|
Molecular Formula |
C11H9NO |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
2-[(E)-2-(furan-2-yl)ethenyl]pyridine |
InChI |
InChI=1S/C11H9NO/c1-2-8-12-10(4-1)6-7-11-5-3-9-13-11/h1-9H/b7-6+ |
InChI Key |
UQKAWCFMOSMMKN-VOTSOKGWSA-N |
SMILES |
C1=CC=NC(=C1)C=CC2=CC=CO2 |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C/C2=CC=CO2 |
Canonical SMILES |
C1=CC=NC(=C1)C=CC2=CC=CO2 |
Other CAS No. |
19053-95-3 |
Synonyms |
2-[2-(2-Furanyl)ethenyl]pyridine |
Origin of Product |
United States |
Comparison with Similar Compounds
2-Styrylpyridine Derivatives
2-Styrylpyridine derivatives (e.g., 2-styrylpyridine, 4-styrylpyridine) share a vinyl-linked aromatic system but substitute the furan with a benzene ring. Key differences include:
Table 1: Electronic Properties of Selected Compounds
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Reference |
|---|---|---|---|---|
| 2-(2-(2-Furyl)vinyl)pyridine | -5.2 | -1.8 | 3.4 | |
| 2-Styrylpyridine | -5.5 | -1.5 | 4.0 | |
| 4-Styrylpyridine | -5.6 | -1.6 | 4.0 |
2-Vinylpyridine
2-Vinylpyridine lacks the furan substituent, simplifying its structure. Key contrasts:
- Reactivity : The absence of furan reduces steric hindrance and eliminates oxygen-mediated coordination sites. 2-Vinylpyridine is widely used in copolymer synthesis (e.g., acrylic fibers), whereas the furyl variant may exhibit tailored solubility and binding properties .
- Spectroscopy : IR spectra of this compound show distinct C-O-C stretches (~1250 cm⁻¹) and furan ring vibrations (1572–1464 cm⁻¹), absent in 2-vinylpyridine .
Coordination Chemistry
The furan’s oxygen enables chelation of metal ions, unlike purely hydrocarbon-based styrylpyridines. For example, this compound derivatives have been used in sensors for anions (e.g., fluoride) due to their selective binding .
Organic Electronics
Similar to zinc-quinolate complexes in OLEDs (e.g., CzHQZn), the extended conjugation of this compound could enhance electroluminescence efficiency. Theoretical studies suggest its HOMO-LUMO gap is optimal for visible-light emission .
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